REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>ClCCl.N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:11]([CH3:10])(=[O:13])=[O:12])=[C:4]([F:9])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
dichloromethane pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After this time, wash
|
Type
|
CUSTOM
|
Details
|
the reaction with 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
while extracting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Purify the title compound via radial chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)NS(=O)(=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |